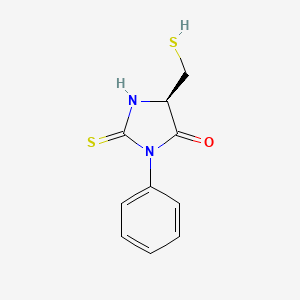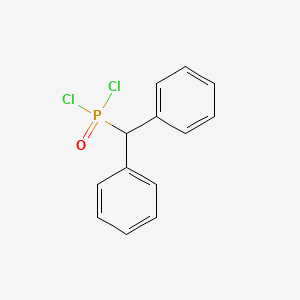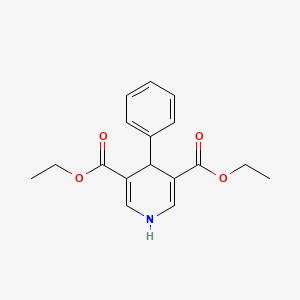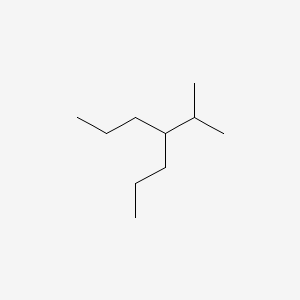
(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one is a complex organic compound that belongs to the class of imidazolidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one typically involves multi-step organic reactions. One common method might include the condensation of a phenyl-substituted amine with a thiocarbonyl compound under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The phenyl group or the sulfur atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the phenyl ring or sulfur atoms.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential therapeutic properties. Compounds with imidazolidinone structures have been studied for their antimicrobial, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be determined by the compound’s structure and the biological system it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidinones: Other compounds in this class with different substituents.
Thioamides: Compounds with similar sulfur-containing functional groups.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic structures.
Uniqueness
(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one is unique due to its specific stereochemistry and the presence of both phenyl and sulfur-containing groups. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
51782-70-8 |
|---|---|
Formule moléculaire |
C10H10N2OS2 |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
(5R)-3-phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one |
InChI |
InChI=1S/C10H10N2OS2/c13-9-8(6-14)11-10(15)12(9)7-4-2-1-3-5-7/h1-5,8,14H,6H2,(H,11,15)/t8-/m0/s1 |
Clé InChI |
SYBIURCWIDMROI-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CS |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-Diphenyl-1-azabicyclo[3.1.0]hexane](/img/structure/B14638244.png)


![3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-](/img/structure/B14638263.png)


![[Oxybis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14638290.png)

methanethione](/img/structure/B14638296.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14638297.png)



